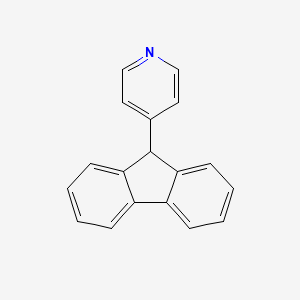

4-(9H-fluoren-9-yl)pyridine

Description

Contextualizing the Significance of Fluorene-Pyridine Conjugates in Contemporary Chemical Research

The conjugation of fluorene (B118485) and pyridine (B92270) moieties creates a class of molecules with significant potential in materials science and medicinal chemistry. Fluorene is a well-known aromatic hydrocarbon with a rigid, delocalized π-conjugated system, which is advantageous for transporting charge carriers. nih.gov It possesses high thermal stability, good charge carrier mobility, a wide bandgap, and an excellent fluorescence quantum yield. acs.org The C9 position of the fluorene core is an active methylene (B1212753) group, which allows for easy functional modification. acs.org These properties have led to the extensive exploration of fluorene-based derivatives as hole-transporting materials, components of polymeric acceptors in photovoltaics, and in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Pyridine, a heterocyclic aromatic compound, contains a nitrogen atom that imparts distinct electronic properties, reactivity, and stability. openaccessjournals.com This nitrogen atom's lone pair of electrons does not overlap with the aromatic π-system, making pyridine basic and capable of protonation and coordination with Lewis acids. wikipedia.org Pyridine and its derivatives are crucial building blocks in organic synthesis, medicinal chemistry, agrochemicals, and materials science. numberanalytics.comcolab.ws They are known for their high chemical stability and effective electron-transporting abilities, which are valuable in the optoelectronics industry. researchgate.net

The combination of these two scaffolds in fluorene-pyridine conjugates leads to materials with tunable properties. The electron-donating fluorene unit and the electron-accepting pyridine unit can create donor-acceptor systems with interesting photophysical characteristics. For instance, the protonation of the pyridine nitrogen can modify the luminescence properties of the conjugate. researchgate.net Researchers have developed fluorene-pyridine materials that exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly luminescent in the aggregated state. researchgate.net Furthermore, some derivatives have shown mechanofluorochromism (MFC), changing their emission color in response to mechanical stimuli like grinding or pressure. researchgate.net This makes fluorene-pyridine conjugates highly sought after for applications in advanced materials, including sensors, light-emitting devices, and bio-imaging. researchgate.net

Historical Development of Fluorene- and Pyridine-Based Functional Molecules

The journey towards advanced functional molecules based on fluorene and pyridine began with the discovery and characterization of the parent compounds in the 19th century.

Pyridine: The Scottish chemist Thomas Anderson first isolated pyridine from coal tar in 1849. numberanalytics.com For decades, its primary source was as a byproduct of coal gasification, an inefficient process as coal tar contains only about 0.1% pyridine. wikipedia.org The correct chemical structure, analogous to benzene (B151609) with one C-H unit replaced by a nitrogen atom, was proposed by Wilhelm Körner (1869) and James Dewar (1871) and later confirmed experimentally. wikipedia.org Modern production methods have since shifted to large-scale chemical synthesis from precursors like ammonia (B1221849) and aldehydes. wikipedia.org The versatility of the pyridine ring has established it as a fundamental component in numerous pharmaceuticals, agrochemicals, and vitamins. wikipedia.orgresearchgate.net

Fluorene: Fluorene was first identified by Marcellin Berthelot in 1867. bohrium.com Like pyridine, it was initially derived from coal tar. The unique structure of fluorene, featuring two benzene rings fused to a central five-membered ring, has made it a staple in the development of dyes and polymers. Over the past two decades, research has intensified on fluorene-based derivatives for applications in photovoltaics and electronics. nih.gov A key aspect of fluorene chemistry is the reactivity of the C9 position, which allows for the attachment of various functional groups to tune the molecule's properties. acs.orgresearchgate.net This has led to the development of a vast library of fluorene derivatives for specific applications in materials science and beyond. researchgate.netresearchgate.net

Overview of Research Trajectories for 4-(9H-fluoren-9-yl)pyridine Derivatives

Research into derivatives of 4-(9H-fluoren-9-yl)pyridine is primarily focused on the synthesis of novel molecular architectures and the exploration of their photophysical and potential therapeutic properties. The core structure serves as a scaffold for building more complex molecules with tailored functions.

One significant research trajectory involves the synthesis of related functional molecules. For example, the reaction of 9-bromofluorene (B49992) with pyridine-4-carbaldehyde can lead to the formation of (9H-Fluoren-9-yl)(pyridin-4-yl)methanol, a direct precursor that can be further modified. mdpi.com This alcohol derivative highlights a synthetic pathway to introduce additional functionality at the bridge between the fluorene and pyridine units.

Another area of investigation is the creation of spiro compounds, where the C9 carbon of the fluorene is a spiro center linking to another ring system. An example is 4-(Spiro(fluorene-9,2'-oxiran)-3'-yl)pyridine, which introduces a three-membered oxirane (epoxide) ring containing the pyridine substituent. mdpi.com Such structural modifications can significantly alter the electronic properties and three-dimensional shape of the molecule, influencing its behavior in materials.

The development of materials with unique optical responses is a major focus. By incorporating the 4-(9H-fluoren-9-yl)pyridine architecture into larger systems, researchers aim to create compounds with properties like aggregation-induced emission (AIE) and mechanofluorochromism. researchgate.net For instance, the related isomer 2-((9H-fluoren-9-ylidene)methyl)pyridine has been used as a building block for materials that are weakly emissive in solution but become strong emitters in the solid state, with their color responding to mechanical pressure. researchgate.net

Furthermore, the fluorenylpyridine framework is being incorporated into more complex structures for potential use in medicinal and pharmaceutical chemistry. An example is the compound 2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid, which is available as a reference standard for pharmaceutical testing. biosynth.com This demonstrates the utility of the fluorenylpyridine scaffold in building elaborate molecules designed for specific biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-fluoren-9-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-3-7-16-14(5-1)15-6-2-4-8-17(15)18(16)13-9-11-19-12-10-13/h1-12,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQYNZZUBLVQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372607 | |

| Record name | 4-(9H-fluoren-9-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2769-87-1 | |

| Record name | 4-(9H-fluoren-9-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Construction of 4 9h Fluoren 9 Yl Pyridine Derivatives

Direct Synthetic Routes to 4-(9H-fluoren-9-yl)pyridine

Direct synthetic routes to 4-(9H-fluoren-9-yl)pyridine often involve the generation of a fluorenyl anion followed by its reaction with a suitable pyridine-based electrophile. One common approach is the deprotonation of 9H-fluorene at the C9 position using a strong base to form the fluorenide anion. This nucleophilic species can then react with a 4-halopyridine or a related derivative.

Another direct method involves the dehydrative C-alkylation of 9H-fluorene with pyridine-4-methanol under catalytic conditions. For instance, the reaction of 9H-fluorene with pyridine-4-methanol can be catalyzed to yield 4-(9H-fluoren-9-ylmethyl)pyridine. While this produces a methylene-bridged analogue, it demonstrates a direct coupling strategy. rsc.org

Palladium-Catalyzed Cross-Coupling Strategies for Fluorenyl-Pyridyl Linkages

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of fluorenyl-pyridine systems. These methods offer high efficiency and functional group tolerance.

Sonogashira Coupling Reactions in Fluorene-Pyridine Synthesis

The Sonogashira reaction, a coupling of a terminal alkyne with an aryl or vinyl halide, is a versatile method for creating fluorenyl-pyridyl linkages. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org In the context of fluorene-pyridine synthesis, this can involve the coupling of a fluorenylacetylene with a halopyridine or a pyridylacetylene with a halofluorene. arkat-usa.orgscirp.org

The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org For example, 2,4,6-tribromo-3,5-difluoropyridine (B1586626) has been shown to react with various phenylacetylene (B144264) derivatives via Sonogashira coupling to displace the bromine atoms at the 2- and 6-positions. arkat-usa.org This highlights the potential for selective functionalization of polysubstituted pyridines with fluorenylacetylenes. The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. wikipedia.org

Suzuki Coupling Methodologies for Substituted Fluorenylpyridine Systems

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This methodology is widely employed for the synthesis of biaryl compounds, including fluorenyl-pyridines. wikipedia.org A typical approach involves the reaction of a fluorenylboronic acid or its ester with a halopyridine, or conversely, a pyridylboronic acid with a halofluorene. rsc.org

The synthesis of oligo(fluorenyl)pyridine ligands has been achieved using Suzuki coupling, for example, by reacting fluoren-2-ylboronic acid with 2-bromopyridine (B144113) in the presence of a palladium catalyst and a base. rsc.org The reaction conditions are generally robust and can be performed in various solvents, including aqueous media, making it an environmentally benign option. consensus.app

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield (%) | Reference |

| Fluoren-2-ylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ (aq.) | 2-(9,9-Dihexylfluoren-2-yl)pyridine | 77 | rsc.org |

| 2-Azido-5-methoxyphenylboronic acid pinacolate ester | (9H-Fluoren-9-yl)methyl 4-vinyl-5,6-dihydropyridine-1(2H)-carboxylate | PdCl₂(PPh₃)₂ | NaHCO₃ (aq.) | (9H-Fluoren-9-yl)methyl 4-(2-azido-5-methoxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate | - | acs.org |

Formation of Fluorenyl-Pyridine Scaffolds from Fluoren-9-one Precursors

Fluoren-9-one serves as a versatile precursor for the synthesis of fluorenyl-pyridine scaffolds. The ketone functionality at the C9 position can be transformed into a variety of other groups, providing a handle for the introduction of the pyridine (B92270) moiety. One common strategy is the conversion of fluoren-9-one to 9-halofluorene, which can then undergo nucleophilic substitution or cross-coupling reactions.

The synthesis of substituted fluoren-9-ones can be achieved through methods like the palladium-catalyzed annulation of arynes by 2-halobenzaldehydes or the cyclocarbonylation of o-halobiaryls. nih.govacs.org For example, 1-fluoro-9H-fluoren-9-one has been synthesized in high yield. nih.gov Once the desired substituted fluoren-9-one is obtained, it can be reduced to the corresponding fluorenol, which can then be converted to a 9-halofluorene. This intermediate can then be used in subsequent reactions to introduce the pyridine ring.

Nucleophilic Substitution and Lewis Acid Catalysis in Fluorenyl-Pyridine Derivatization

Nucleophilic substitution reactions are a fundamental strategy for the derivatization of fluorenyl-pyridine systems. The C9 position of fluorene (B118485) is readily functionalized, and this reactivity can be exploited to introduce pyridine-containing substituents. For example, the reaction of 9-bromofluorene (B49992) with a pyridyl nucleophile can lead to the formation of a C-N or C-C bond, depending on the nature of the nucleophile.

Lewis acid catalysis can play a crucial role in activating either the fluorenyl substrate or the pyridine nucleophile, thereby facilitating the reaction. wikipedia.org Lewis acids can coordinate to the nitrogen atom of the pyridine ring, increasing its electrophilicity and making it more susceptible to attack by a fluorenyl nucleophile. nih.gov Conversely, a Lewis acid can assist in the generation of a fluorenyl cation from a fluorenyl halide, which can then undergo electrophilic aromatic substitution with pyridine. The choice of Lewis acid is critical and can influence the regioselectivity and efficiency of the reaction. researchgate.net For instance, BF₃·OEt₂ has been used to catalyze the reaction of a fluorene propargylic alcohol with N-methyl-5-bromo-7-azaindole. nih.gov

Reductive Dehalogenation Approaches for Fluorenyl Alcohol Derivatives

A novel and efficient method for the synthesis of fluorenyl alcohol derivatives, which are key precursors to 4-(9H-fluoren-9-yl)pyridine, is through reductive dehalogenation. mdpi.com This approach typically involves the reduction of a 9-halofluorene in the presence of an aldehyde or ketone. nih.gov

One such method utilizes tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to initiate the reductive dehalogenation of 9-bromofluorene. mdpi.comnih.gov The reaction is believed to proceed through the formation of a fluorenyl anion via two successive single electron transfers. mdpi.com This fluorenyl anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, such as pyridine-4-carboxaldehyde, to form the corresponding fluorenyl alcohol derivative after hydrolysis. mdpi.com This method provides a direct route to (9H-fluoren-9-yl)(pyridin-4-yl)methanol, which can be further derivatized to the target compound.

| Aldehyde | Product | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(9H-fluoren-9-yl)methanol | 56 | mdpi.com |

| 4-Fluorobenzaldehyde | (9H-Fluoren-9-yl)(4-fluorophenyl)methanol | 54 | mdpi.com |

| 4-Cyanobenzaldehyde | 4-((9H-Fluoren-9-yl)(hydroxy)methyl)benzonitrile | 41 | mdpi.com |

| Pyridine-4-carboxaldehyde | (9H-Fluoren-9-yl)(pyridin-4-yl)methanol | 42 | mdpi.com |

Hantzsch Thiazole (B1198619) Synthesis Incorporating Fluorene Moieties

The Hantzsch thiazole synthesis remains a cornerstone in heterocyclic chemistry for the construction of thiazole rings. jpionline.orgmdpi.com This method typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. jpionline.orgbepls.com In the context of incorporating fluorene scaffolds, this reaction has been adapted to create complex molecules where a thiazole ring is appended to a fluorene derivative.

A notable application involves the synthesis of fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net The key starting material for this pathway is not 4-(9H-fluoren-9-yl)pyridine itself, but a fluorene-containing thiosemicarbazone, specifically 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. This precursor is synthesized from the reaction of fluorenone with thiosemicarbazide. mdpi.comniif.hu

The core Hantzsch reaction proceeds by reacting the 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with various α-halocarbonyl compounds. mdpi.comresearchgate.net This cyclization builds the thiazole ring, resulting in a 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole skeleton. The reaction is versatile, allowing for the introduction of different substituents onto the thiazole ring depending on the choice of the α-halocarbonyl reactant.

Investigations into the reaction conditions have shown that solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are effective. mdpi.comresearchgate.net Interestingly, while base catalysts can be used to shorten reaction times, the synthesis can also proceed efficiently without a base. mdpi.comresearchgate.net For instance, the reaction of the carbothioamide with chloroacetaldehyde (B151913) in THF yields the corresponding 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole. mdpi.com In some cases, using THF as a solvent leads to the formation of product crystals directly from the reaction mixture, simplifying purification and resulting in good yields, reportedly between 72% and 92%. mdpi.comresearchgate.net

| Starting Carbothioamide | α-Halocarbonyl Reactant | Solvent | Key Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetaldehyde | THF | No base catalyst | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride | N/A |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Ethyl 2-chloroacetoacetate | THF | Reflux, 0.5 h | Ethyl 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate | 89% |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | 3-Chloro-2,4-pentanedione | THF | Reflux, 0.5 h | 1-(2-(2-(9H-Fluoren-9-ylidene)hydrazinyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one | 92% |

Novel Synthetic Approaches for Functionalized 4-(9H-fluoren-9-yl)pyridine Analogues

Recent advancements in organic synthesis have opened new avenues for creating highly functionalized analogues of 4-(9H-fluoren-9-yl)pyridine, moving beyond classical methods to access molecules with unique structural and electronic properties.

One powerful strategy involves the use of fluorene-based propargylic alcohols as synthons. A boron trifluoride (BF₃·OEt₂) catalyzed reaction has been developed for the synthesis of 9,9-disubstituted fluorene derivatives appended with N-methyl-7-azaindole. nih.govacs.org This method starts with a 9-(phenylethynyl)-9H-fluoren-9-ol derivative, which reacts with various substituted 7-azaindoles. The reaction is believed to proceed through the formation of an electron-deficient alkyne carbocation, which is then attacked by the nucleophilic azaindole to furnish the highly functionalized product. nih.gov This approach demonstrates a modular way to construct complex, quaternary carbon centers at the C-9 position of the fluorene core. nih.govacs.org

Similarly, a boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides yields conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides. thieme-connect.de This transformation highlights the versatility of fluorene propargylic alcohols as precursors for creating derivatives with extended π-systems. thieme-connect.de

Another innovative approach begins with 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, a compound readily prepared from 9-fluorenone (B1672902) and cyanoethanoic acid hydrazide. niif.hu This versatile intermediate possesses multiple reactive sites, enabling a series of heterocyclization reactions. For example, it can be reacted with various electrophiles like aromatic aldehydes, malononitrile (B47326), and carbon disulfide to construct a diverse library of novel heterocyclic compounds, including pyridone and thiazole derivatives, all bearing the fluoren-9-ylidene moiety. niif.hu These methods provide access to a wide range of functionalized analogues that would be difficult to obtain through direct functionalization of the parent pyridine ring.

| Synthetic Approach | Key Fluorene Precursor | Key Reactant(s) | Catalyst/Conditions | Resulting Analogue Class | Reference |

|---|---|---|---|---|---|

| Propargyl Alcohol C-H Activation | 9-(Phenylethynyl)-9H-fluoren-9-ol | N-methyl-7-azaindole | BF₃·OEt₂, DCM, 45 °C | 9,9-Disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindoles | nih.gov, acs.org |

| Allene Carbocation Formation | 9-(Phenylethynyl)-9H-fluoren-9-ol | 2-Aminobenzamides | BF₃·OEt₂, CH₂Cl₂ | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides | thieme-connect.de |

| Heterocyclization of Hydrazide | 2-Cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide | Aromatic aldehydes, malononitrile, etc. | Various (e.g., piperidine, reflux) | Pyridone, thiazole, and other heterocyclic derivatives of fluorene | niif.hu |

Advanced Structural Elucidation and Solid State Analysis of 4 9h Fluoren 9 Yl Pyridine Derivatives

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structure Determination

For instance, the crystal structure of 4-(anthracen-9-yl)pyridine, a related compound, was determined to be in the monoclinic C2/c space group. nih.gov The analysis revealed specific C-C and C-N bond lengths within the aromatic rings, which were comparable to literature values. nih.gov Similarly, the crystal structure of 4-(9H-fluoren-9-yl)-4-methylmorpholin-4-ium bromide was solved in the orthorhombic Pbca space group. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In derivatives of 4-(9H-fluoren-9-yl)pyridine, C-H...π interactions are particularly significant. rsc.orgscielo.org.mxmdpi.com These interactions, where a carbon-hydrogen bond points towards the electron cloud of an aromatic ring, play a crucial role in the formation of supramolecular assemblies. rsc.orgscielo.org.mx The energetic contribution of a single C-H...π interaction has been estimated to be approximately -1.1 kcal·mol⁻¹. mdpi.com

Hydrogen bonds, although sometimes weak, can also influence the crystal packing. In some related structures, weak C—H⋯O and C—H⋯N hydrogen bonds link molecules, contributing to the formation of layers or chains. iucr.orggrafiati.com

SCXRD allows for a detailed conformational analysis of the fluorenyl-pyridine core. A key feature is the dihedral angle between the fluorene (B118485) and pyridine (B92270) ring systems, which describes their relative orientation. In 4-(anthracen-9-yl)pyridine, the pyridine ring is inclined to the anthracene (B1667546) ring at a dihedral angle of 71.64 (4)°. nih.gov In other fluorene derivatives, the twisting of the fluorene unit itself can be quantified by the inclination angle between its two benzene (B151609) rings. researchgate.net For instance, in 9,9-dimethyl-9H-fluorene, this angle is 5.8(2)°. researchgate.net The conformation of molecules in the solid state can be influenced by crystal packing forces, which may override the preferred conformation in solution. soton.ac.uksoton.ac.uk

Solution-State Spectroscopic Characterization for Structural Confirmation

While SCXRD provides information about the solid state, spectroscopic techniques are essential for confirming the structure of 4-(9H-fluoren-9-yl)pyridine derivatives in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

In the ¹H NMR spectrum, the chemical shifts (δ), multiplicity (e.g., singlet, doublet, multiplet), and integration values of the signals correspond to the different types of protons in the molecule. For example, in fluorenyl-hydrazinthiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.10–8.10 ppm. mdpi.com

The ¹³C NMR spectrum provides information about the carbon skeleton. organicchemistrydata.org The chemical shifts of the carbon atoms are indicative of their hybridization and neighboring functional groups. For instance, in 2-phenylpyridine, the carbon signals appear in the range of δ 120.6–157.4 ppm. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.10–8.10 | Multiplet, Aromatic Protons (HAr) |

| ¹H | 9.93 | Singlet, NH Proton |

| ¹³C | 120.97–145.11 | Aromatic and Thiazole (B1198619) Carbons (CAr + CThiazol) |

| ¹³C | 148.68–156.80 | C=N Carbons |

| ¹³C | 163.87 | N=C–S Carbon |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. libretexts.orgupi.edu Each functional group has a characteristic absorption frequency. researchgate.net

For derivatives containing a fluorene and pyridine moiety, characteristic peaks would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and potentially other vibrations depending on the specific substituents. For example, in 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, characteristic FTIR peaks include N-H stretching around 3428 cm⁻¹ and C=N stretching in the region of 1573–1627 cm⁻¹. mdpi.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule. libretexts.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3428 |

| C=N | Stretching | 1573–1627 |

| Aromatic C-H | Stretching | ~3000–3100 |

| Aromatic C=C | Stretching | ~1450–1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nsf.gov

Upon ionization, the parent molecule (molecular ion) can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. nsf.gov For example, in the mass spectrum of complex cyclic ethers, fragmentation often occurs via ring-opening followed by cleavage reactions. nsf.gov While specific fragmentation data for 4-(9H-fluoren-9-yl)pyridine is not detailed in the provided context, the analysis would involve identifying the molecular ion peak to confirm the molecular weight and then interpreting the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. researchgate.net

Computational and Theoretical Investigations of 4 9h Fluoren 9 Yl Pyridine Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a important tool for investigating the ground state geometries and electronic properties of molecular systems, including those containing the 4-(9H-fluoren-9-yl)pyridine moiety. By employing methods such as B3LYP with various basis sets, researchers can accurately predict molecular structures and gain insights into their electronic behavior. irjweb.comacs.org

Molecular Orbital Analysis: HOMO-LUMO Characterization and Energy Gaps

A key aspect of understanding the electronic properties of 4-(9H-fluoren-9-yl)pyridine systems is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability, chemical reactivity, and optical properties. irjweb.com

A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity. irjweb.com Conversely, a smaller gap suggests that the molecule is more prone to chemical reactions and can be more easily polarized. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

In systems containing fluorene (B118485) and pyridine (B92270) moieties, the distribution of the HOMO and LUMO can vary. For instance, in some donor-acceptor systems, the HOMO may be localized on the electron-donating part (like a fluorene derivative) and the LUMO on the electron-accepting part (like a pyridine derivative), facilitating intramolecular charge transfer upon excitation. nankai.edu.cn

Table 1: Frontier Molecular Orbital (FMO) Properties of a Representative Fluorenyl-Pyridine System

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.40 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges observed in similar organic molecules.

Prediction of Reactivity and Electronic Properties

The energies of the HOMO and LUMO are fundamental in calculating various quantum chemical descriptors that predict the reactivity and electronic properties of a molecule. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These parameters, derived from DFT calculations, provide a quantitative basis for understanding the chemical behavior of 4-(9H-fluoren-9-yl)pyridine and its derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the properties of molecules in their excited states. It is particularly useful for simulating electronic absorption spectra and understanding photophysical processes such as intramolecular charge transfer. acs.orgmdpi.com

Simulation of Electronic Absorption Spectra and Photovoltaic Properties

TD-DFT calculations can predict the electronic absorption spectra of molecules like 4-(9H-fluoren-9-yl)pyridine by determining the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculated absorption maxima (λ_max) and oscillator strengths (f) correspond to the peaks observed in experimental UV-Vis spectra. acs.org These calculations help in assigning the nature of the electronic transitions, such as π-π* or n-π* transitions. acs.org

For instance, in fluorene-based azo compounds, TD-DFT calculations have been used to distinguish the absorption bands corresponding to the trans and cis isomers. acs.org The accuracy of these simulations is often dependent on the chosen functional and basis set. The insights gained from these simulations are valuable for designing materials with specific optical properties for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govrsc.org

Analysis of Intramolecular Charge Transfer (ICT) in Fluorenyl-Pyridine Systems

In donor-acceptor molecules, where an electron-donating group is linked to an electron-accepting group, excitation with light can lead to a significant transfer of electron density from the donor to the acceptor. This phenomenon is known as intramolecular charge transfer (ICT). rsc.org The fluorene group can act as an electron donor, while the pyridine ring can function as an electron acceptor.

TD-DFT calculations are instrumental in characterizing the nature of the excited states and quantifying the extent of charge transfer. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to determine whether an excited state has a charge-transfer character. irjweb.com In some cases, this can lead to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other in the excited state. rsc.org The emission from such states is often highly sensitive to the polarity of the solvent. acs.org

Vibrational Spectroscopy Simulations and Correlation with Experimental Data

Computational vibrational spectroscopy, often performed using DFT, is a valuable tool for interpreting and predicting the infrared (IR) and Raman spectra of molecules. arxiv.orguzh.ch By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks in an experimental spectrum to specific molecular vibrations. nepjol.info

For complex molecules like 4-(9H-fluoren-9-yl)pyridine, theoretical simulations can help to disentangle overlapping vibrational bands and provide a more detailed understanding of the molecular structure and bonding. nepjol.info The accuracy of the simulated spectra can be improved by applying scaling factors to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

The correlation between simulated and experimental vibrational spectra provides a robust method for confirming the structure of a synthesized compound. nih.gov Furthermore, molecular dynamics simulations can be employed to account for the effects of the molecular environment, such as solvent interactions or solid-state packing, on the vibrational spectra. uzh.chnih.gov

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the behavior of molecules at interfaces and to understand adsorption processes at an atomic level. nih.gov Such simulations can provide detailed insights into the orientation, distribution, and interaction energies of molecules at the interface between different phases, which are often difficult to obtain through experimental methods alone. researchgate.netmdpi.com

In the context of fluorenyl-pyridine systems, MD simulations have been employed to elucidate their potential in applications such as dye-sensitized solar cells (DSSCs), where the interaction with a semiconductor surface is critical. A theoretical study on pyridyl-fluoren-9 derivatives, specifically 2,7-bis(pyridin-3-ylethynyl) fluoren-9-one (PyFO) and 2,7-bis(pyridin-3-ylethynyl) fluoren-9-ylidene) malononitrile (B47326) (PyFM), utilized MD simulations to calculate the adsorption energy of these dyes on the surface of titanium dioxide (TiO2), a common material in DSSCs. chemmethod.com

The simulations revealed a strong interaction between the dye molecules and the anatase (110) surface of TiO2. chemmethod.com The calculated high negative adsorption energy for the PyFM dye, in particular, pointed to a robust adsorption process. chemmethod.com This strong adsorption is a key factor for efficient charge transfer from the dye to the semiconductor, which is essential for the performance of the solar cell. The molecular electrostatic potential analysis of PyFO and PyFM identified nucleophilic centers that have a high potential for interaction with the electrophilic atoms of the TiO2 surface, further explaining the strong adsorption observed in the simulations. chemmethod.com

While direct MD simulation studies on the interfacial interactions of the parent 4-(9H-fluoren-9-yl)pyridine are not extensively documented in the reviewed literature, studies on simpler pyridine derivatives provide relevant insights. For instance, MD simulations of pyridine and 4-ethylpyridine (B106801) at an octane/water interface showed that while pyridine dissolves in the water phase, the more nonpolar 4-ethylpyridine preferentially orients itself at the interface. researchgate.net This highlights how substitutions on the pyridine ring significantly influence interfacial behavior. Such findings suggest that the bulky, nonpolar fluorenyl group in 4-(9H-fluoren-9-yl)pyridine would likely dominate its behavior at interfaces, promoting adsorption and specific orientations.

General principles from MD simulations of various organic molecules at interfaces show that factors like molecular size, shape, and the nature of functional groups dictate the interfacial structure and energy. mdpi.comrsc.orgmdpi.com For instance, simulations have shown that increasing the chain length of n-alkanes at a water interface affects the interfacial properties in a manner similar to cooling, leading to more ordered structures. rsc.org It is expected that the rigid and planar fluorene moiety combined with the polar pyridine group in 4-(9H-fluoren-9-yl)pyridine would lead to complex and interesting interfacial packing and orientation, a subject ripe for future dedicated MD simulation studies.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. unipd.it Through methods like Density Functional Theory (DFT), a variety of molecular descriptors and reactivity indices can be calculated, offering deep insights into the stability, reactivity, and electronic properties of chemical systems. nrel.govresearchgate.net

For pyridyl-fluoren-9 derivatives, DFT calculations have been instrumental in evaluating their suitability for electronic applications. chemmethod.com A comparative study on PyFO and PyFM, which are structurally related to 4-(9H-fluoren-9-yl)pyridine, utilized DFT to analyze their quantum chemical parameters. chemmethod.com These descriptors are crucial for understanding the electronic behavior and reactivity of the compounds.

The key calculated quantum chemical descriptors for PyFO and PyFM are summarized in the table below. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and chemical softness (σ). chemmethod.com

| Descriptor | Formula | PyFO | PyFM | Unit |

| E_HOMO | - | -5.63 | -5.09 | eV |

| E_LUMO | - | -2.50 | -2.59 | eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 3.13 | 2.50 | eV |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | 4.06 | 3.84 | eV |

| Hardness (η) | (E_LUMO - E_HOMO)/2 | 1.56 | 1.25 | eV |

| Softness (σ) | 1/η | 0.64 | 0.80 | eV |

| Table generated from data in Chemical Methodologies, 2024. chemmethod.com |

The analysis of these descriptors revealed significant differences between the two compounds. The introduction of the malononitrile group in PyFM, replacing the oxygen atom in PyFO, led to a decrease in the HOMO-LUMO energy gap from 3.13 eV to 2.50 eV. chemmethod.com A smaller energy gap is generally associated with higher chemical reactivity and is a desirable characteristic for DSSC dyes as it facilitates electron excitation. chemmethod.com

The calculated reactivity indices, such as hardness and softness, further illuminated the reactivity of these molecules. PyFM exhibited a lower hardness value (1.25 eV) and a higher softness value (0.80 eV) compared to PyFO. chemmethod.com In chemical terms, softer molecules are more polarizable and generally more reactive, which in this case points to the enhanced potential of PyFM as a dye sensitizer. chemmethod.com Furthermore, molecular orbital analysis confirmed a favorable intramolecular charge transfer (ICT) from the donor to the acceptor parts of the molecules, a key process for the functioning of D-π-A (Donor-π bridge-Acceptor) dyes. chemmethod.com

These computational findings demonstrate how quantum chemical descriptors can be effectively used to screen and design molecules with specific electronic properties. The study concluded that the incorporation of the malononitrile moiety significantly enhances the desired electronic and reactivity characteristics of the pyridyl-fluoren-9 system for solar cell applications. chemmethod.com

Applications in Advanced Materials Science

Supramolecular Architectures and Self-Assembly Processes

Self-Assembly of 1D Nanostructures and Nanoparticles from Fluorenyl-Pyridine Building Blocks

The self-assembly of molecules into well-defined one-dimensional (1D) nanostructures, such as nanowires, nanorods, and nanotubes, is a powerful bottom-up approach for creating functional materials. Fluorenyl-pyridine derivatives are excellent candidates for this strategy due to their inherent anisotropy and the specific, directional interactions they can form, including π-π stacking, hydrogen bonding, and metal-ligand coordination.

Research has demonstrated that pyridine-appended fluorophores can self-assemble into 1D nanostructures and nanoparticles. rsc.org The process is often driven by intermolecular interactions that evolve with changes in the environment, such as solvent composition. For instance, increasing the water fraction in a solvent mixture can induce the aggregation of these molecules, leading to the formation of nanoparticles that further organize into 1D arrays. rsc.org This aggregation behavior is a hallmark of Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotations in the aggregated state enhances fluorescence. researchgate.net

Similarly, block copolymers incorporating fluorenyl and pyridine (B92270) units, such as poly(fluorenylstyrene)-block-poly(2-vinylpyridine), have been shown to self-assemble into a variety of ordered nanostructures. acs.org Depending on factors like the block composition, molecular weight, and processing conditions (e.g., solvent casting, thermal annealing), morphologies including spheres, hexagonally packed cylinders, and lamellae can be achieved. acs.org While these are polymeric systems, they highlight the strong tendency of the fluorenyl-pyridine combination to drive ordered assembly.

An innovative approach involves the on-surface synthesis of complex building blocks from simpler precursors, which then self-assemble. nih.gov This method allows for the creation of unique structures that are not accessible through conventional deposition of the pre-synthesized molecule. The process can be kinetically controlled; for example, different reaction conditions (e.g., precursor flux, substrate temperature) can lead to qualitatively different self-assembled structures, such as compact, ordered domains or open, porous networks. nih.gov This demonstrates that the pathway of assembly is as crucial as the molecular structure itself in determining the final architecture. nih.gov

Table 1: Self-Assembled Nanostructures from Fluorenyl-Pyridine Systems

| System | Assembly Method | Resulting Nanostructure(s) | Key Driving Force(s) | Ref. |

| Pyridine-appended fluorophores | Solvent-induced aggregation | 1D nanostructures of nanoparticles | Intermolecular interactions | rsc.org |

| Poly(fluorenylstyrene)-block-poly(2-vinylpyridine) | Block copolymer self-assembly | Spheres, cylinders, lamellae, gyroids | Phase separation, conformational asymmetry | acs.org |

| Fluorene-benzothiadiazole amides | Self-assembly in nonpolar solvents | Well-defined nanostructures | Hydrogen bonding, π-π stacking | nih.gov |

| On-surface synthesized imines | Kinetic-controlled on-surface assembly | Compact domains or porous networks | Topo-chemical reaction, surface diffusion | nih.gov |

Formation of Different Crystal Forms and Polymorphs Affecting Optical Properties

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical phenomenon in materials science. Different polymorphs of the same compound can exhibit significantly different physical properties, including melting point, solubility, and, most notably for optoelectronic materials, optical properties like fluorescence color and quantum yield. mdpi.com

Fluorenyl-pyridine derivatives and related compounds are known to exhibit polymorphism, which directly impacts their solid-state luminescence. Subtle changes in molecular structure can lead to the formation of different crystal forms, resulting in tunable fluorescence. rsc.org For example, a study on pyridine-appended fluorophores showed that different crystal packing and intermolecular interactions in various polymorphs led to a wide range of emission colors, from green to red (514–644 nm), with fluorescence quantum yields varying from 11.3% to 25.3%. rsc.org

The link between crystal packing and fluorescence is often tied to the degree of intermolecular π-π interactions and the molecular conformation enforced by the crystal lattice. In one case, a derivative of 4-((1E,3E)-4-(4-butoxyphenyl)buta-1,3-dienyl)pyridine was found to be polymorphic, with the different crystal forms showing visually distinct fluorescence. acs.org Another example is a luminogen based on bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene, which crystallizes into two polymorphs with different shapes and colors, though both were highly luminescent. researchgate.net This polymorphism can be influenced by factors such as the solvent used for crystallization and temperature.

The ability to control polymorphism is therefore a powerful tool for tuning the optical properties of materials. By carefully selecting crystallization conditions, it is possible to favor the formation of a specific polymorph with desired emission characteristics. nih.govmdpi.com This control is essential for the fabrication of reliable solid-state lighting and display devices where consistent color and efficiency are paramount.

Table 2: Influence of Polymorphism on Optical Properties

| Compound Type | Polymorph Characteristics | Impact on Optical Properties | Ref. |

| Pyridine-appended fluorophores | Different crystal forms with varied molecular assemblies | Tunable fluorescence from green to red (514-644 nm); Quantum yields from 11.3% to 25.3% | rsc.org |

| 4-Alkoxy-pyridine butadiene derivative | Existence of multiple polymorphs | Visually distinguishable fluorescence between different forms | acs.org |

| Bis(fluoren-ylidene-methyl)phenyl)thiophene | Two polymorphs with different crystal shapes and colors | Both forms highly luminescent (quantum yield ~40%) | researchgate.net |

Design of Self-Assembled Systems for Tunable Luminescence

The design of self-assembled systems provides a sophisticated strategy for achieving tunable luminescence. By controlling the spatial arrangement and electronic interactions between chromophores like 4-(9H-fluoren-9-yl)pyridine, it is possible to modulate their emission properties. nih.govshachemlin.com Self-assembly can influence luminescence through several mechanisms, including control of aggregation, formation of specific polymorphs, and energy transfer between different components.

The aggregation of pyridine-appended fluorophores, for example, can lead to tunable fluorescence, with emission colors shifting from green to red as nanostructures evolve. rsc.org This tunability arises from changes in intermolecular interactions and the formation of excimers or other excited-state species in the aggregated state. Systems exhibiting aggregation-induced emission (AIE) are particularly relevant, as they are non-emissive in solution but become highly luminescent upon aggregation, providing a clear "turn-on" signal. researchgate.net

Furthermore, the formation of multicomponent systems, such as co-crystals or coordination complexes, offers another layer of control. By combining fluorenyl-pyridine derivatives with other molecules, it is possible to create systems with tailored energy landscapes. For instance, incorporating donor-acceptor motifs can lead to intramolecular charge transfer (ICT) characteristics, which are highly sensitive to the local environment and can result in solvatochromic or mechanochromic luminescence. ccspublishing.org.cnacs.org

The rational design of supramolecular scaffolds built from pyridyl-functionalized carbazole (B46965) or fluorene (B118485) units allows for the creation of materials with precisely controlled and tunable luminescence. mdpi.com These scaffolds can organize chromophores in a way that facilitates efficient energy transfer or dictates specific emission pathways, leading to materials with applications in sensing, lighting, and bioimaging. mdpi.comrsc.org

Exploration of Supramolecular Networks for Specific Architectures (e.g., Solomon Links)

The programmability of fluorenyl-pyridine building blocks extends to the creation of highly complex and topologically non-trivial supramolecular architectures. shachemlin.com The directional bonding information encoded in the fluorene (via π-stacking) and pyridine (via metal coordination or hydrogen bonding) moieties can be harnessed to construct intricate networks.

A remarkable example is the formation of a Solomon link, a topological structure consisting of two doubly interlocked rings. researchgate.net The synthesis of such complex architectures through self-assembly is a significant challenge in supramolecular chemistry. Researchers have successfully used extended, rigid building blocks like 3,6-bis(pyridin-4-ylethynyl)-9H-carbazole to create a rare Solomon link architecture. mdpi.com In this structure, the ethynyl (B1212043) moieties play a crucial role by establishing additional π–π interactions that help to template the intricate interwoven structure. mdpi.com

The general strategy for forming such complex metal-organic assemblies often involves the use of rigid ligands with specific coordination vectors, combined with metal ions that have defined coordination geometries. For example, the quantitative self-assembly of a giant molecular Solomon link was achieved from 30 subcomponents, including 12 rigid N-donor ligands and a combination of platinum(II) and copper(I) ions. researchgate.net The pyridine groups on the ligands direct the coordination to the metal centers, guiding the assembly of the two interlocked rings. researchgate.net While not all examples use the exact 4-(9H-fluoren-9-yl)pyridine structure, the principles demonstrated with similar pyridyl-functionalized aromatic ligands are directly applicable and highlight the potential of this class of compounds in constructing topologically complex materials.

Coordination Chemistry and Ligand Applications of 4 9h Fluoren 9 Yl Pyridine and Its Analogues

Design and Synthesis of 4-(9H-fluoren-9-yl)pyridine as a Ligand

The design of 4-(9H-fluoren-9-yl)pyridine and its analogues as ligands is predicated on the synergistic properties of its constituent aromatic systems. The fluorene (B118485) unit provides a bulky, rigid scaffold with a large π-conjugated system, which is beneficial for creating luminescent materials. atlantis-press.com The pyridine (B92270) ring serves as a robust N-donor ligand for coordinating with various metal centers. nih.gov

The synthesis of fluorenyl-pyridyl ligands can be achieved through several established synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are commonly employed. For instance, the synthesis of 2,7-di(pyridin-4-yl)-9H-carbazole, an analogue, can be attempted via a Suzuki coupling. lu.se Similarly, Pd-catalyzed cross-coupling has been used to prepare intermediates like 3-(2-pyridyl)benzene boronic acid pinacolate ester, a key precursor for related ligand systems. core.ac.uk

Another synthetic route involves the functionalization of the fluorene C9 position. Nickel-catalyzed alkylation of 9H-fluorene with substrates like 2-(chloromethyl)pyridine (B1213738) can yield the corresponding fluorenyl-pyridine ligand. rsc.org A general procedure for such alkylation involves reacting the fluorene derivative with an alkylating agent in the presence of a base like potassium hydroxide (B78521) (KOH) and a nickel catalyst in a solvent such as toluene. rsc.org The synthesis of 2-((9H-fluoren-9-yl)methyl)pyridine has been reported with a 78% yield using this approach. rsc.org Modifications to the fluorene or pyridine rings, such as introducing substituents, allow for the fine-tuning of the electronic and steric properties of the resulting ligands. atlantis-press.com

Formation of Transition Metal Complexes with Fluorenyl-Pyridyl Ligands

The fluorenyl-pyridyl scaffold readily forms stable complexes with a variety of transition metals. The pyridyl nitrogen atom acts as the primary coordination site, leading to the formation of mononuclear or polynuclear complexes with diverse geometries and properties.

Palladium(II) and Platinum(II) complexes featuring fluorenyl-pyridyl type ligands have been extensively studied, particularly for their applications in organic light-emitting devices (OLEDs) and as photocatalysts. acs.orgrsc.org These d⁸ metal ions typically form square planar complexes.

The synthesis of these complexes often involves the reaction of a fluorenyl-pyridyl ligand with a suitable metal precursor. For example, cyclometalated platinum(II) complexes can be prepared by reacting the proligand with potassium tetrachloroplatinate (K₂PtCl₄) in acetic acid. core.ac.uknih.gov Similarly, palladium(II) complexes with N-heterocyclic carbene (NHC) and pyridine ligands have been synthesized by heating a mixture of PdCl₂(COD) and the appropriate ligand precursor in pyridine. acs.org

In many cases, the ligand acts as a bidentate or tridentate donor, involving not only the pyridyl nitrogen but also a carbon atom from an adjacent phenyl or fluorenyl ring through C-H activation, forming a cyclometalated structure. acs.orgresearchgate.net These complexes often exhibit strong luminescence. core.ac.uk For instance, a series of cyclometalated platinum(II) complexes with 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine ligands display long-lived red/orange emission. acs.org The coordination environment around the metal center is typically a distorted square planar geometry. nih.gov

| Complex Name/Formula | Metal Center | Key Ligand Features | Synthetic Method | Ref. |

| [Pt(ppy)(fpy)Cl] (analogue) | Platinum(II) | 2-phenylpyridyl (ppy), 2-(9',9'-diethyl-9H-fluorenyl)pyridyl (fpy) | Reaction with K₂PtCl₄ | researchgate.net |

| [Pd(en)Cl(pyridine)]NO₃ (analogue) | Palladium(II) | Pyridine, ethylenediamine (B42938) (en) | Reaction of [Pd(en)Cl₂] with pyridine | nih.gov |

| Cyclometalated Pt(II) complexes | Platinum(II) | 6-phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine | Reaction with K₂PtCl₄ | acs.org |

| [Pd(L)(py)Cl₂] (analogue) | Palladium(II) | Pyridine (py), N-heterocyclic carbene (L) | Reaction of PdCl₂(COD) with ligand in pyridine | acs.org |

Copper(I) complexes are of great interest due to their abundance, low cost, and rich photophysical properties. atlantis-press.com Fluorenyl-pyridyl ligands and their analogues have been utilized to create luminescent copper(I) complexes. atlantis-press.comwm.edu These d¹⁰ metal complexes often adopt a tetrahedral coordination geometry.

A representative synthesis involves the reaction of a fluorene-containing pyridine-imidazolyl ligand, 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine (Flu-im-Py), with a copper(I) source like [Cu(CH₃CN)₄]PF₆ and a phosphine (B1218219) co-ligand such as bis(2-diphenylphosphanyl)ether (POP). atlantis-press.com The resulting complex, [Cu(Flu-im-Py)(POP)]PF₆, is stabilized by the bidentate N^N coordination from the pyridine and imidazole (B134444) rings of the primary ligand and the P^P chelation from the phosphine ligand. atlantis-press.com Copper(I) iodide is also known to form luminescent complexes upon reaction with pyridine-containing compounds. wm.edudiva-portal.org

| Complex Formula | Metal Center | Key Ligand Features | Key Finding | Ref. |

| [Cu(Flu-im-Py)(POP)]PF₆ | Copper(I) | 5-(9H-fluoren-2-yl)-2-(1H-imidazol-2-yl)pyridine | Exhibits emission maximum at 583 nm in PMMA films. atlantis-press.com | atlantis-press.com |

| [Cu₄I₄(py)₄] (analogue) | Copper(I) | Pyridine (py) | Exhibits thermochromic luminescence. diva-portal.org | diva-portal.org |

The coordination chemistry of fluorenyl-pyridyl ligands extends to first-row transition metals like chromium, cobalt, and nickel. These metals can adopt various coordination numbers and geometries, most commonly octahedral.

Chromium(III) complexes have been synthesized using analogues like 4,5-diazafluoren-9-one (B35911) (dafone). nih.govnih.gov For example, the complex Cr(dafone)₂(H₂O)₂₃ was synthesized by refluxing an aqueous solution of Cr(NO₃)₃·9H₂O and the dafone ligand. nih.govnih.gov In this complex, the dafone ligand coordinates to the Cr(III) center in a bidentate fashion through its two nitrogen atoms. nih.gov

Cobalt and Nickel complexes with pyridine-derived ligands are also well-documented. researcher.lifeniscpr.res.innih.gov For instance, cobalt(II) and cobalt(III) complexes have been isolated by reacting salicylaldehyde (B1680747) 4-methoxybenzoyl hydrazone with various cobalt salts, which can then further react with pyridine. niscpr.res.in Nickel(II) can form complexes such as [trans-diaqua(1,4,8,11-tetraazaundecane)nickel(II)][bis(pyridine-2,6-dicarboxylato)nickel(II)], where pyridine-dicarboxylate anions coordinate to the metal center. nih.gov The synthesis of cobalt and nickel complexes with ligands containing both fluorene and pyridine moieties can involve reacting the ligand with metal chlorides like NiCl₂ and CoCl₂. researcher.liferesearcher.life The resulting complexes often exhibit pseudo-octahedral geometry. researcher.life

| Complex Formula | Metal Center | Ligand Analogue | Coordination Geometry | Ref. |

| Cr(dafone)₂(H₂O)₂₃ | Chromium(III) | 4,5-diazafluoren-9-one (dafone) | Octahedral | nih.govnih.gov |

| [Co(smbhon)(H₂O)₃] (analogue) | Cobalt(II) | Salicylaldehyde 4-methoxybenzoyl hydrazone | Pseudo-octahedral | niscpr.res.in |

| [Ni(L)(H₂O)₂][Ni(pdc)₂] (analogue) | Nickel(II) | Pyridine-2,6-dicarboxylate (pdc) | Distorted Octahedral | nih.gov |

A suite of spectroscopic techniques is employed to confirm the coordination of fluorenyl-pyridyl ligands to metal centers and to probe the electronic structure of the resulting complexes.

UV-Visible Spectroscopy: The UV-Vis absorption spectra of these complexes typically show intense bands in the UV region, which are assigned to π→π* intraligand transitions within the fluorenyl and pyridyl moieties. atlantis-press.comacs.org Upon coordination, new, often broader and less intense, bands may appear in the visible or near-UV region. acs.org These are attributed to metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of successful complex formation. atlantis-press.comacs.org For example, cyclometalated Platinum(II) complexes exhibit a broad, structureless charge transfer band in the visible region. acs.org Chromium(III) complexes show d-d transition bands in the visible region. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the pyridyl nitrogen. The stretching vibration of the C=N bond within the pyridine ring typically shifts to a higher frequency upon coordination to a metal center. nih.gov Additionally, the appearance of new bands at lower frequencies (typically 400-500 cm⁻¹) can be assigned to the M-N stretching vibration, providing direct evidence of the metal-ligand bond. nih.gov For the Cr(dafone)₂(H₂O)₂₃ complex, a band at 420 cm⁻¹ is assigned to the ν(Cr–N) vibration. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. Upon complexation, the signals of the protons on the pyridine ring, particularly those adjacent to the nitrogen atom (α-protons), often experience a significant downfield shift. acs.org This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal center. For instance, in a cyclometalated Pt(II) complex with a pyridyl ligand, the signals for the aromatic hydrogens close to the nitrogen atom were shifted downfield compared to the free ligand. acs.org

| Spectroscopic Technique | Key Observation | Interpretation | Representative Complex | Ref. |

| UV-Visible Spectroscopy | Broad, structureless band in the visible region | Metal-to-Ligand Charge Transfer (MLCT) | Cyclometalated Pt(II) complexes | acs.org |

| IR Spectroscopy | Band at 420 cm⁻¹ | ν(Cr–N) stretching vibration | Cr(dafone)₂(H₂O)₂₃ | nih.gov |

| ¹H NMR Spectroscopy | Downfield shift of α-pyridyl protons | Electron density decrease upon coordination | Cyclometalated Pt(II) complex with pyridyl ligand | acs.org |

Role of Pyridyl Nitrogen in Metal Coordination

The nitrogen atom of the pyridine ring is the principal actor in the coordination chemistry of 4-(9H-fluoren-9-yl)pyridine and its analogues. Its lone pair of electrons makes it an excellent Lewis base, readily donating to electron-deficient transition metal centers to form a stable coordinate covalent bond. nih.gov

The strength of the metal-nitrogen bond can be influenced by several factors. The electronic properties of substituents on the pyridine ring can modulate the basicity of the nitrogen atom, thereby affecting its donor strength. nih.gov Furthermore, in square planar complexes, the ligand positioned trans to the pyridyl nitrogen can influence the M-N bond through the trans-effect. nih.gov The strong coordination of the pyridyl nitrogen is fundamental to the catalytic activity and photophysical properties observed in many of these metal complexes. nih.gov For instance, the coordination is the first step in proposed catalytic cycles for C-H functionalization reactions. nih.gov In some systems, particularly with main group elements, the pyridyl nitrogen's participation in coordination can lead to the formation of extended supramolecular structures like dimers and one- or two-dimensional arrays. mdpi.comresearchgate.net

Structural Analysis of Coordination Compounds via X-ray Crystallography

Detailed structural information for coordination compounds of the specific ligand 4-(9H-fluoren-9-yl)pyridine is not extensively documented in the surveyed literature. However, comprehensive crystallographic analyses have been performed on coordination compounds of its structural analogue, 4-(anthracen-9-yl)pyridine, where the fluorenyl group is substituted by an anthracenyl moiety. This analogue retains the bulky, aromatic nature of the ligand, providing valuable insights into the coordination behavior of such systems.

One notable example involves a silver(I) complex with 4-(anthracen-9-yl)pyridine. A search of the Cambridge Structural Database (CSD) revealed a complex with the formula Ag₁₂(SCH₂C₆H₅)₆(CF₃COO)₆(L)₆, where L is 4-(anthracen-9-yl)pyridine. In this structure, the pyridine ring of the ligand is inclined at a dihedral angle of 73.28° with respect to the anthracene (B1667546) ring system, showcasing the significant steric twist induced by the bulky substituent. nih.gov

Further studies have explored the coordination of similar bulky pyridine-based ligands with various transition metals. For instance, copper(II) complexes with the related ligand 4-(anthracen-9-yl)-2,6-di(thiazol-2-yl)pyridine (ADTP) have been synthesized and structurally characterized. The X-ray single crystallography results for the complex [Cu(ADTP)Cl₂] indicated a slightly distorted square pyramid coordination environment for the Cu(II) ion. rsc.org In this complex, the ADTP ligand and two chloride ions coordinate to the copper center, with the ligand deviating from ideal planarity. rsc.org

Zinc(II) and Cobalt(II) complexes with another related ligand, N-(anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine (APPE), have also been structurally elucidated. X-ray crystallographic analysis of the Zn(II) and Co(II) complexes of APPE revealed a 1:1 stoichiometry between the metal and the ligand in the crystalline state. jst.go.jp The analysis of the Zn(II) complex showed that the distance between the tertiary amine nitrogen of the ligand and the metal is longer than the distances between the pyridine nitrogen atoms and the metal. jst.go.jp This bond distance imbalance leads to a stabilization of the anthracenylmethyl moiety in a s-trans conformation relative to the vertically coordinated nitrate. jst.go.jp

The structural parameters for some of these coordination compounds are summarized in the tables below.

Table 6.4.1: Crystallographic Data for a Cu(II) Coordination Compound with a 4-(anthracen-9-yl)pyridine Analogue

| Compound | Formula | Crystal System | Space Group | Metal Ion | Coordination Geometry | Key Findings |

| [Cu(ADTP)Cl₂] | C₂₇H₁₇Cl₂CuN₃S₂ | - | - | Cu(II) | Slightly distorted square pyramid | The ligand deviates from ideal planarity. rsc.org |

Data for crystal system and space group were not specified in the provided source.

Table 6.4.2: Selected Structural Data for Zn(II) and Co(II) Coordination Compounds with an Anthracene-Containing Ligand

| Compound | Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Key Structural Features | Association Constant (log Kₐ) |

| [Zn(APPE)(NO₃)]NO₃ | Zn(II) | APPE | 1:1 | Metal-tertiary amine bond distance is longer than metal-pyridine bond distances. jst.go.jp | 4.95 jst.go.jp |

| [Co(APPE)(NO₃)]NO₃ | Co(II) | APPE | 1:1 | Forms a stable 1:1 complex in the crystalline state. jst.go.jp | 5.39 jst.go.jp |

In addition to discrete molecular complexes, coordination polymers involving substituted pyridine ligands have been structurally characterized. For example, novel Ag(I) and Zn(II) coordination complexes utilizing (E)-4-(1-naphthylvinyl)pyridine as a ligand have been synthesized and fully characterized. chemrxiv.org These studies allow for the examination of the relationship between molecular planarity and secondary bonding contributions through techniques like Hirshfeld surface analysis. chemrxiv.org

Catalytic Applications of Fluorenylpyridine Derivatives

Use of Pyridine (B92270) as a Co-catalyst in Organic Reactions (e.g., [3+2] Cycloaddition)

Pyridine and its derivatives are widely recognized for their role as nucleophilic catalysts and bases in a myriad of organic reactions. One notable application is in cycloaddition reactions, where they can act as co-catalysts to promote the formation of complex heterocyclic structures. The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered rings, and the inclusion of a pyridine-based co-catalyst can significantly influence the reaction's efficiency and stereoselectivity.

Recent research has demonstrated the efficacy of a pyridine co-catalyst in the radical [3+2] cycloaddition of cyclopropanes and alkenes, a process catalyzed by a diboron(4) compound. This metal-free approach offers a green and efficient alternative to traditional transition-metal-catalyzed methods. The catalytic cycle is proposed to involve a pyridine-assisted generation and transfer of boronyl radicals, highlighting the crucial role of the pyridine co-catalyst in mediating the radical relay process. This methodology exhibits a broad substrate scope and proceeds under mild conditions. chemrxiv.org

While specific studies detailing the use of 4-(9H-fluoren-9-yl)pyridine as a co-catalyst in [3+2] cycloadditions are not extensively reported, its structural characteristics suggest potential utility in this area. The fluorenyl group, being a bulky substituent, could introduce significant steric influence, potentially enhancing the stereoselectivity of the cycloaddition. Furthermore, the electronic nature of the fluorenyl moiety could modulate the nucleophilicity and basicity of the pyridine nitrogen, thereby affecting its efficacy as a co-catalyst. The synthesis of various nitrogen-containing heterocycles through [3+2] cycloaddition reactions is a well-established field, with numerous strategies employing different catalytic systems. researchgate.netmdpi.com The exploration of 4-(9H-fluoren-9-yl)pyridine as a co-catalyst in these reactions presents a promising avenue for future research.

Fluorenyl-Pyridyl Complexes in Metal Catalysis

The incorporation of fluorenyl-pyridyl ligands into metal complexes has led to the development of highly efficient catalysts for a range of organic transformations. The fluorenyl group can act as a bulky, electron-donating ancillary ligand, influencing the steric and electronic environment of the metal center, while the pyridine moiety provides a strong coordination site. This combination allows for fine-tuning of the catalyst's activity, selectivity, and stability.

Rhodium and Iridium Complexes:

Diiridium(III) complexes featuring 2-fluorenylpyridyl (flpy) ligands have been synthesized and shown to be highly emissive, making them suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs). These complexes exhibit high thermal stability and quantum efficiency. d-nb.inforesearchgate.net Rhodium complexes with fluorenyl-tethered N-heterocyclic carbene (NHC) ligands have been investigated as catalysts for the C-H borylation of arenes and alkanes. While indenyl-containing rhodium complexes showed high activity, the fluorenyl-tethered NHC complexes were found to be less active in this specific application. d-nb.info Other rhodium complexes incorporating fluorenyl-phosphazene ligands have also been synthesized and characterized, demonstrating the versatility of the fluorenyl scaffold in ligand design. researchgate.net

Ruthenium Complexes:

Ruthenium complexes bearing N-alkylfluorenyl NHC ligands have been developed for Z-selective olefin metathesis. These complexes, however, have shown some fragility under catalytic conditions. researchgate.net The catalytic activity of ruthenium complexes is highly dependent on the nature of the ancillary ligands, with pyridine-containing ligands playing a key role in modulating reactivity in reactions such as transfer hydrogenation. frontiersin.orgrsc.orgmdpi.comfrontiersin.org

Nickel, Palladium, and Platinum Complexes:

The catalytic performance of nickel complexes with aryliminopyridyl ligands in ethylene (B1197577) polymerization has been extensively studied, with the steric and electronic properties of the ligands significantly impacting the molecular weight and microstructure of the resulting polymers. mdpi.comacs.orgmdpi.commdpi.com Palladium complexes with pyridylidene amine dinitrogen ligands have demonstrated high activity in the dehydrogenation of formic acid. nih.gov Platinum and palladium complexes of fluorenyl-substituted porphyrins have been investigated as red phosphors for light-emitting devices, with the fluorenyl groups enhancing the radiative rate constants. researchgate.netpsu.edu

Rare-Earth Metal Complexes:

Chiral rare-earth metal complexes with a tridentate amido-fluorenyl ligand have been synthesized and shown to be highly efficient catalysts for the intramolecular hydroamination of non-activated olefins and the cyanosilylation of ketones. Density functional theory (DFT) calculations have suggested that the overlap between the orbitals of the pyridyl-methylene fluorenyl ligand and the rare-earth metal is crucial for high catalytic activity. researchgate.net

The following table summarizes the catalytic performance of various fluorenyl-pyridyl metal complexes in different reactions:

| Metal | Ligand Type | Reaction | Key Findings | Reference(s) |

| Iridium(III) | 2-Fluorenylpyridyl | PhOLED emissive dopant | High phosphorescence quantum yields (57-82%) and thermal stability. | d-nb.inforesearchgate.net |

| Rhodium(I) | Fluorenyl-tethered NHC | C-H Borylation | Less active than corresponding indenyl complexes. | d-nb.info |

| Ruthenium(II) | N-Alkylfluorenyl NHC | Z-Selective Olefin Metathesis | Fragile under catalytic conditions. | researchgate.net |

| Rare-Earth Metals | Tridentate Amido-fluorenyl | Hydroamination/Cyanosilylation | High efficiency; catalytic activity linked to ligand-metal orbital overlap. | researchgate.net |

| Palladium(II) | Pyridylidene Amine | Formic Acid Dehydrogenation | High turnover frequencies. | nih.gov |

| Nickel(II) | Aryliminopyridyl | Ethylene Polymerization | Ligand structure controls polymer properties. | mdpi.comacs.org |

These examples underscore the significant potential of fluorenyl-pyridyl ligands in the design of novel metal catalysts. The specific substitution pattern on both the fluorenyl and pyridine rings, as seen in 4-(9H-fluoren-9-yl)pyridine , offers a tunable platform for developing catalysts with tailored properties for a wide array of chemical transformations.

Sensing Mechanisms and Platforms Utilizing Fluorenylpyridine Derivatives

Development of pH Probes based on Pyridyl Functionality

The inherent basicity of the pyridine (B92270) nitrogen makes fluorenylpyridine derivatives excellent candidates for pH sensing. The protonation and deprotonation of the pyridyl group in response to changes in the surrounding pH can modulate the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, leading to observable changes in their absorption and emission spectra. researchgate.netnih.gov

Conjugated polymers containing pyridine rings have been synthesized and demonstrated as effective and reusable pH-responsive fluorescent chemical sensors. nih.gov In these systems, the addition of an acid leads to the protonation of the pyridine units, which in turn causes a decrease and a red-shift in the fluorescence intensity. Conversely, the addition of a base deprotonates the pyridinium (B92312) ions, resulting in an increase in fluorescence intensity. nih.gov This reversible protonation/deprotonation cycle forms the basis of their pH sensing capability.

Fluorene (B118485) derivatives that incorporate nitrogenous heterocyclic substituents, such as pyridine, are frequently employed as the active components in fluorescent pH sensors. researchgate.net The modification at the ninth carbon position of the fluorene core is a common strategy, as the resulting compounds exhibit absorption and emission properties that can be finely tuned. researchgate.net For instance, the working principle of some 9-(cycloheptatrienylidene)-fluorene derivatives as pH sensors relies on the reversible protonation and deprotonation of functional groups, which either enhances or inhibits the PET process. researchgate.net

A summary of representative fluorene and pyridine-based pH sensors and their properties is presented below:

| Sensor Type | Sensing Mechanism | Observable Change | pH Range | Reference |

| Poly(p-pyridinium phenylene ethynylene) | Protonation/deprotonation of pyridine rings | Fluorescence intensity change | Acidic and basic conditions | nih.gov |

| Fluorescein-fluorene monomer | Protonation/deprotonation | Changes in absorption and fluorescence | Broad range | researchgate.net |

| 9-(cycloheptatrienylidene)-fluorene derivatives | Reversible protonation/deprotonation | Tunable absorption and emission | Specific pH ranges | researchgate.net |

| Donor-pi-acceptor fluorene derivative | Protonation/deprotonation | Changes in absorption and fluorescence | Near-neutral (pKa ~7.0) | researchgate.net |

Cation and Anion Sensing Architectures

The chelating ability of the pyridine nitrogen, often in conjunction with other strategically placed functional groups, allows for the design of fluorenylpyridine derivatives that can selectively bind to specific cations and anions. This binding event alters the photophysical properties of the fluorophore, enabling the detection of the target ion.